molecular formula C16H15BrClN3O3S B2365823 5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide CAS No. 2034590-66-2

5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide

Cat. No.: B2365823
CAS No.: 2034590-66-2
M. Wt: 444.73
InChI Key: YJYDHTGMOLATID-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a complex organic compound with a broad spectrum of applications in scientific research, including chemistry, biology, medicine, and industrial processes. This compound's structure features multiple functional groups, making it a versatile reagent in various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of 5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide typically begins with commercially available starting materials, such as 5-bromo-2-chlorobenzoyl chloride and 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole.

  • Step-by-Step Synthesis:

    • Step 1: The acyl chloride is first reacted with an appropriate amine in the presence of a base to form the benzamide core.

    • Step 2: Subsequent reactions, including electrophilic substitution and nucleophilic substitution, incorporate the various substituents such as the bromo, chloro, and methyl groups.

  • Reaction Conditions: Typical reaction conditions include using solvents like dichloromethane or tetrahydrofuran, catalysts like palladium or copper, and temperature control ranging from room temperature to reflux conditions.

Industrial Production Methods:

  • Scale-Up: For large-scale production, automated reactors with precise temperature and pressure control are used to ensure the consistency and purity of the final product.

  • Purification: Purification methods such as recrystallization, distillation, or chromatography are employed to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products, depending on the reagents and conditions used.

  • Reduction: Reduction reactions can also occur, particularly at the halogen sites, resulting in dehalogenated products.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced with other substituents.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

  • Substitution Conditions: Various bases, acids, and catalysts depending on the type of substitution desired.

Major Products:

  • Products vary widely based on reaction conditions but can include substituted benzamides, dehalogenated derivatives, and oxidized products.

Scientific Research Applications

  • Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.

  • Biology: In biological studies, it can act as a probe or marker due to its unique structure and reactivity.

  • Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

  • Mechanism: The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, depending on its application.

  • Molecular Targets and Pathways: It may inhibit or activate certain pathways, leading to desired biological or chemical outcomes. Detailed studies on its mechanism involve techniques like X-ray crystallography, NMR spectroscopy, and molecular modeling.

Comparison with Similar Compounds

  • Unique Features: Compared to other benzamide derivatives, the presence of the bromo, chloro, and thiadiazole moieties imparts unique chemical reactivity and biological activity.

  • Similar Compounds: Examples include other benzamides with different halogen substitutions or related thiadiazole derivatives.

  • Comparison: This specific compound often exhibits higher stability and reactivity due to the combination of its substituents, making it distinct in various applications.

5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is truly fascinating in its complexity and versatility, embodying the intricate beauty of organic chemistry.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClN3O3S/c1-20-14-4-2-3-5-15(14)21(25(20,23)24)9-8-19-16(22)12-10-11(17)6-7-13(12)18/h2-7,10H,8-9H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYDHTGMOLATID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=C(C=CC(=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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